2-[(Ethoxycarbonyl)amino]aniline
Description
2-[(Ethoxycarbonyl)amino]aniline is an aniline derivative featuring an ethoxycarbonylamino (-NHCOOEt) substituent at the ortho position. This functional group confers unique reactivity and stability, making the compound valuable in organic synthesis, particularly as a precursor in cross-coupling reactions or peptide modifications. Its structure combines the nucleophilic amine group with the electron-withdrawing ethoxycarbonyl moiety, enabling diverse chemical transformations .
Properties
CAS No. |
34840-27-2 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl N-(2-aminophenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H,11,12) |
InChI Key |
DNALQUOFTSAVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 2-[(Ethoxycarbonyl)amino]aniline and related aniline derivatives:
Reactivity in Palladium-Catalyzed Reactions
Compounds with ethoxycarbonyl groups, such as 3u, participate in Pd/S,O-ligand-mediated C–H olefination. For example, 3u achieves yields of 6% (trace conditions) to 70% (optimized DCE solvent, 80°C) . This highlights the sensitivity of ethoxycarbonyl-containing anilines to reaction conditions. By contrast, simpler derivatives like 2-ethoxyaniline lack the electron-withdrawing carbonyl group, reducing their utility in such reactions .
Stability and Protecting Group Behavior
The ethoxycarbonyl group in 2-[(Ethoxycarbonyl)amino]aniline shares similarities with Esc (N-ethanesulfonylethoxycarbonyl), a protecting group removable under basic aqueous conditions . This suggests that the ethoxycarbonylamino group may also be cleaved selectively, enabling its use in stepwise synthesis.
Hydrogen Bonding and Crystallography
Such interactions are critical for solid-state stability and could influence the solubility and reactivity of ethoxycarbonyl-substituted anilines.
Key Research Findings
- Synthetic Challenges : Ethoxycarbonyl-substituted anilines show variable yields in Pd-catalyzed reactions, necessitating optimized solvents (e.g., DCE) and temperatures (e.g., 80°C) .
- Regioselectivity : The ortho-substituted ethoxycarbonyl group directs para-selective C–H functionalization, as seen in compound 3u .
- Industrial Relevance : Derivatives like N-benzylaniline and 2-ethoxyaniline are prioritized in agrochemical and dye industries due to simpler synthesis, whereas ethoxycarbonyl variants are niche intermediates .
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